molecular formula C12H16O2S B1266791 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid CAS No. 4365-63-3

2-[(4-Tert-butylphenyl)sulfanyl]acetic acid

Cat. No. B1266791
CAS RN: 4365-63-3
M. Wt: 224.32 g/mol
InChI Key: RVMFURNUVGUONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05153227

Procedure details

Sodium chloroacetate (6.29 g, 54 mmol) was added in portions to a solution of 4-t-butylbenzenethiol (9.0 g, 54 mmol) in a 30% (w/v) aqueous solution of sodium hydroxide (10.8 ml, 81 mmol) with stirring at 80° C. When the addition was complete, stirring was continued for an additional 2 hours at 80° C., during which time a thick white precipitate had formed. The reaction mixture was added to water (200 ml) and was acidified to pH 2 by the addition of 2M hydrochloric acid. The mixture was extracted with ethyl acetate. The combined extracts were then extracted with a 10% (w/v) aqueous solution of potassium carbonate. The aqueous extracts were acidified to pH 2 by the addition of 2M hydrochloric acid and again extracted with ethyl acetate. These combined extracts were dried (MgSO4) and the solvent was removed by evaporation to give 2-(4-t-butylphenylthio)acetic acid (B) as a straw coloured oil (9.07 g); which had a satisfactory NMR spectrum.
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O-:5])=[O:4].[Na+].[C:7]([C:11]1[CH:16]=[CH:15][C:14]([SH:17])=[CH:13][CH:12]=1)([CH3:10])([CH3:9])[CH3:8].[OH-].[Na+].Cl>O>[C:7]([C:11]1[CH:12]=[CH:13][C:14]([S:17][CH2:2][C:3]([OH:5])=[O:4])=[CH:15][CH:16]=1)([CH3:10])([CH3:8])[CH3:9] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
6.29 g
Type
reactant
Smiles
ClCC(=O)[O-].[Na+]
Name
Quantity
9 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)S
Name
Quantity
10.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
a thick white precipitate had formed
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined extracts were then extracted with a 10% (w/v) aqueous solution of potassium carbonate
ADDITION
Type
ADDITION
Details
The aqueous extracts were acidified to pH 2 by the addition of 2M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
again extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
These combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)SCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.07 g
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.